3-[(2-Iodocyclohexyl)oxy]oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Iodocyclohexyl)oxy]oxetane is an organic compound with the molecular formula C9H15IO2 It features a four-membered oxetane ring bonded to a 2-iodocyclohexyl group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Iodocyclohexyl)oxy]oxetane typically involves the formation of the oxetane ring followed by the introduction of the 2-iodocyclohexyl group. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the epoxide ring-opening and subsequent ring-closing reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Iodocyclohexyl)oxy]oxetane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while ring-opening reactions can produce linear or branched compounds.
Scientific Research Applications
3-[(2-Iodocyclohexyl)oxy]oxetane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.
Mechanism of Action
The mechanism of action of 3-[(2-Iodocyclohexyl)oxy]oxetane involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. The 2-iodocyclohexyl group can undergo substitution reactions, allowing the compound to interact with various biological and chemical targets. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Bromocyclohexyl)oxy]oxetane
- 3-[(2-Chlorocyclohexyl)oxy]oxetane
- 3-[(2-Fluorocyclohexyl)oxy]oxetane
Uniqueness
3-[(2-Iodocyclohexyl)oxy]oxetane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions, providing opportunities for unique chemical transformations .
Properties
Molecular Formula |
C9H15IO2 |
---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
3-(2-iodocyclohexyl)oxyoxetane |
InChI |
InChI=1S/C9H15IO2/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h7-9H,1-6H2 |
InChI Key |
IPJZDGJKLUCETK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OC2COC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.